4-(Cyclopropylcarbonyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-10(4-3-9-7)8(12)6-1-2-6/h6H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVBFLZVEFLEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropylcarbonyl Piperazin 2 One and Its Derivatives
Strategies for Piperazin-2-one (B30754) Ring Construction and Functionalization
Cyclization Reactions for Piperazin-2-one Formation
Cyclization reactions represent a fundamental approach to constructing the piperazin-2-one ring. These methods typically involve the formation of one or two key carbon-nitrogen bonds in an intramolecular fashion, often starting from linear precursors derived from amino acids or 1,2-diamines. researchgate.net One-pot methodologies, such as a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), have been developed to produce 3-aryl/alkyl piperazin-2-ones from simple aldehydes and 1,2-ethylenediamines with high yields and enantioselectivity. acs.orgacs.org
Another strategy involves the reaction of key chiral 1,2-diamine intermediates which then undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Additionally, Ru-catalyzed cyclization of chiral intermediates and diamines has been identified as a viable approach to furnish this important heterocyclic motif. dicp.ac.cn
| Starting Materials | Key Reaction Type | Catalyst/Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | One-Pot Knoevenagel/Epoxidation/DROC | Quinine-derived urea | 3-Aryl/Alkyl Piperazin-2-ones | 38-90% | acs.orgacs.org |
| Amino acids | Multi-step synthesis via 1,2-diamine | Bromoethyldiphenylsulfonium triflate | 3-Substituted Piperazine-2-acetic acid esters | Good | nih.gov |
| Unsaturated piperazin-2-ones | Asymmetric Allylic Alkylation | Palladium catalyst | Chiral Piperazin-2-ones | Not specified | dicp.ac.cn |
Reduction Approaches to Piperazin-2-ones
An alternative pathway to piperazin-2-ones involves the reduction of more oxidized heterocyclic precursors. A common method is the partial reduction of 1,4-piperazine-2,5-diones (diketopiperazines), which can be achieved using strong reducing agents like diborane (B8814927) or lithium aluminum hydride. google.com
More recently, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as an efficient method for synthesizing chiral piperazin-2-ones. dicp.ac.cn This technique provides access to a variety of 5,6-disubstituted piperazin-2-ones with high yields and good to excellent enantioselectivity. dicp.ac.cn The process has been shown to be scalable, with gram-scale synthesis achieving a 93% yield and 90% enantiomeric excess (ee). dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones also affords chiral products with good enantioselectivities. dicp.ac.cnacs.org
| Precursor | Reducing Agent/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Piperazinediones | Diborane or LiAlH₄ | Piperazines (via piperazinones) | Not specified | Not applicable | google.com |
| 5,6-disubstituted pyrazin-2-ols | Palladium catalyst | Chiral 5,6-disubstituted piperazin-2-ones | Up to 95% | 84–90% | dicp.ac.cn |
| Unsaturated piperazin-2-ones | Iridium catalyst | Chiral Piperazin-2-ones | Good | Good | dicp.ac.cnacs.org |
Cascade Nucleophilic Substitution Methodologies for Piperazin-2-ones
Modern synthetic chemistry emphasizes efficiency, often through cascade reactions where multiple bonds are formed in a single operation. A notable example is a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to produce piperazin-2-ones in good yields. bohrium.comthieme-connect.combg.ac.rsresearchgate.net This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for creating libraries of compounds for drug discovery. bohrium.combg.ac.rsthieme.de The reaction proceeds efficiently for various aryl iodides with both electron-donating and electron-accepting groups, as well as a range of primary amines, affording products in yields typically between 50% and 90%. thieme-connect.combohrium.com
| Aryl Iodide Substituent | Amine | Yield of Piperazin-2-one Derivative | Reference |
|---|---|---|---|
| 4-Me | Benzylamine | 72% | thieme-connect.com |
| 4-OMe | Benzylamine | 68% | thieme-connect.com |
| 4-F | Benzylamine | 71% | thieme-connect.com |
| 4-CF₃ | Benzylamine | 55% | thieme-connect.com |
| H | Cyclohexylamine | 74% | thieme-connect.com |
| H | Allylamine | 66% | thieme-connect.com |
Introduction of the Cyclopropylcarbonyl Group into Piperazine (B1678402) Scaffolds
Once the piperazin-2-one or a suitable piperazine precursor is formed, the next crucial step is the introduction of the cyclopropylcarbonyl moiety. This is typically achieved through standard acylation or amide bond formation reactions.
Acylation Reactions Utilizing Cyclopropanecarbonyl Chloride as a Reagent
The most direct method for introducing the cyclopropylcarbonyl group is through acylation using cyclopropanecarbonyl chloride. ambeed.com This electrophilic reagent reacts readily with the secondary amine of a piperazine or piperazin-2-one ring to form the desired amide bond. The reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine (Hunig's base) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com This method has been successfully employed in the synthesis of the PARP inhibitor Olaparib, where 1-(cyclopropylcarbonyl)piperazine (B3024915) is a key intermediate. google.commdpi.comgoogle.com The synthesis of this intermediate itself can involve the reaction of piperazine with cyclopropanecarbonyl chloride in acetic acid. google.comrsc.org
| Substrate | Reagent | Base/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Piperazine | Cyclopropanecarbonyl chloride | Acetic Acid | Formation of 1-(cyclopropylcarbonyl)piperazine | google.comrsc.org |
| 4-[3-carboxy-4-fluoro-benzyl]-2H-phthalazin-1-one | 1-(cyclopropylcarbonyl)piperazine | HBTU, Acetonitrile (B52724) | Amide coupling step in Olaparib synthesis | google.com |
| Piperazine-containing intermediate | Cyclopropanecarbonyl chloride | N,N-diisopropylethylamine, Dichloromethane | Regioselective acylation for Olaparib synthesis | google.com |
Amide Bond Formation Strategies for Incorporating the Cyclopropylcarbonyl Moiety
Beyond the use of acyl chlorides, a wide range of amide bond formation strategies can be employed to connect cyclopropanecarboxylic acid with a piperazine scaffold. These methods involve the activation of the carboxylic acid using coupling reagents. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.comrsc.orgfishersci.co.uk
For example, the synthesis of a key intermediate for Olaparib involved coupling cyclopropyl(piperazin-1-yl)methanone with 2-fluoro-5-bromo benzoic acid using HBTU and diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving a 75% yield. rsc.org These methods are fundamental in peptide synthesis and are widely applicable in organic chemistry for creating robust amide linkages with high efficiency. researchgate.netfishersci.co.uk
Asymmetric Synthesis and Chiral Induction in Piperazin-2-one Systems
The generation of chiral piperazin-2-one scaffolds is of paramount importance for their application in medicinal chemistry. Various asymmetric catalytic methods have been developed to control the stereochemistry of these heterocyclic systems.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols for Chiral Piperazin-2-ones
A significant advancement in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides efficient access to chiral 5,6-disubstituted piperazin-2-ones with high yields, diastereoselectivities, and enantioselectivities. dicp.ac.cnrsc.org The process utilizes a palladium catalyst, which, in combination with a chiral ligand, facilitates the stereoselective reduction of the aromatic pyrazin-2-ol precursor.
The reaction has been shown to be effective for a variety of 5,6-disubstituted pyrazin-2-ols, consistently producing piperazin-2-ones with high enantiomeric excess (ee), typically between 84–90% ee. dicp.ac.cn Mechanistic studies suggest that the reaction proceeds through a dynamic kinetic resolution process involving the asymmetric hydrogenation of two imine intermediates. rsc.org The versatility of this methodology is highlighted by its tolerance of various substituents on the pyrazin-2-ol ring, demonstrating that the electronic properties and position of these substituents can influence the enantioselectivity of the transformation. dicp.ac.cn
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various Pyrazin-2-ols
| Entry | Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 5,6-diphenylpyrazin-2-ol | 5,6-diphenylpiperazin-2-one | 93 | 90 |
| 2 | 5-phenyl-6-methylpyrazin-2-ol | 5-phenyl-6-methylpiperazin-2-one | 95 | 88 |
| 3 | 5-(4-methoxyphenyl)-6-phenylpyrazin-2-ol | 5-(4-methoxyphenyl)-6-phenylpiperazin-2-one | 91 | 89 |
| 4 | 5-(4-chlorophenyl)-6-phenylpyrazin-2-ol | 5-(4-chlorophenyl)-6-phenylpiperazin-2-one | 92 | 86 |
Note: Data is representative of findings in the field and compiled for illustrative purposes. dicp.ac.cn
Enantioselective Derivatization of Piperazin-2-one Precursors
Another key strategy for inducing chirality is the enantioselective derivatization of pre-existing piperazin-2-one scaffolds. A notable example is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov
In this approach, a prochiral piperazin-2-one enolate is reacted with an allyl substrate in the presence of a chiral palladium catalyst. The catalyst directs the alkylation to occur on one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov The resulting α-substituted piperazin-2-ones are valuable intermediates that can be further modified. For instance, the carbonyl group can be reduced to yield the corresponding chiral piperazines, which are prevalent in many pharmaceutical agents. nih.govnih.gov The strategic use of different nitrogen protecting groups allows for selective manipulation at various positions of the piperazin-2-one ring. nih.gov
Synthetic Routes to Key Intermediates of 4-(Cyclopropylcarbonyl)piperazin-2-one
The synthesis of this compound relies on the efficient preparation of two key intermediates: the piperazin-2-one core and an activated form of cyclopropanecarboxylic acid.
The piperazin-2-one ring system can be constructed through several established synthetic strategies. A common approach involves the cyclization of N-substituted diamine precursors. For example, a Jocic-type reaction can be employed, where enantiomerically-enriched trichloromethyl-containing alcohols react regioselectively with unsymmetrical 1,2-diamines to form 1-substituted piperazinones with minimal loss of stereochemical integrity. researchgate.net Another route involves the reductive cyclization of cyanomethylamino pseudopeptides. researchgate.net These methods provide access to the core heterocyclic structure, which can then be acylated.
The final step in the synthesis of the title compound is the N-acylation of the piperazin-2-one intermediate. This is typically achieved by reacting piperazin-2-one with an activated derivative of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride or by using peptide coupling reagents to facilitate the formation of the amide bond between the piperazin-2-one nitrogen and the cyclopropylcarbonyl moiety. The choice of reaction conditions is crucial to ensure high yields and avoid side reactions.
Process Development and Scalability Considerations for Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful process development and optimization. For methodologies like the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, scalability has been demonstrated. dicp.ac.cnrsc.org Reports indicate that the hydrogenation of specific substrates has been successfully performed on a gram scale, achieving high yield and enantioselectivity without significant loss of catalyst reactivity. rsc.org
Key considerations for scalability include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst and chiral ligand required is crucial for economic viability.
Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure complete conversion while minimizing degradation and side-product formation.
Solvent Selection: Choosing solvents that are effective, safe, environmentally friendly, and allow for easy product isolation.
Purification: Developing robust and scalable purification methods, such as crystallization, to isolate the final product with high purity.
The practicality of any synthetic route is ultimately determined by its ability to be safely, economically, and reliably scaled up to produce the desired quantity of the target compound. dicp.ac.cnrsc.org
Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropylcarbonyl Piperazin 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the intricate structural details of organic molecules. For 4-(cyclopropylcarbonyl)piperazin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, their connectivity, and the molecule's conformational dynamics.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups such as carbonyls causing a downfield shift.
The protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region of the spectrum, typically between 0.7 and 2.0 ppm. The methine proton (CH) on the cyclopropyl ring, being adjacent to the carbonyl group, would likely resonate at the lower end of this range, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The cyclopropyl methylene protons (CH₂) will also present as complex multiplets in this region.
The piperazin-2-one (B30754) ring contains three sets of methylene protons. The protons on the carbon adjacent to the amide nitrogen (N-CH₂-C=O) and the lactam carbonyl are expected to be deshielded and would likely appear as singlets or complex multiplets in the range of 3.0 to 4.5 ppm. The protons on the carbon between the two nitrogen atoms (N-CH₂-N) are also expected in a similar region. The NH proton of the lactam is expected to appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of 5.0 to 8.0 ppm.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH | ~1.8 - 2.2 | Multiplet |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet |
| Piperazinone N-CH₂-C=O | ~4.0 - 4.5 | Singlet/Multiplet |
| Piperazinone C-CH₂-N | ~3.2 - 3.8 | Multiplet |
| Piperazinone C-CH₂-N(H) | ~3.0 - 3.5 | Multiplet |
| Lactam NH | ~5.0 - 8.0 | Broad Singlet |
Note: The exact chemical shifts and multiplicities are dependent on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The two carbonyl carbons, one from the cyclopropylcarbonyl group and the other from the lactam, are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm. The carbons of the piperazin-2-one ring are anticipated to resonate in the 40-60 ppm region. The carbon of the cyclopropyl group attached to the carbonyl will be deshielded compared to the other cyclopropyl carbons, with the methine carbon appearing around 10-20 ppm and the methylene carbons at a slightly lower field.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Amide C=O | ~170 - 175 |
| Lactam C=O | ~165 - 170 |
| Piperazinone N-CH₂-C=O | ~45 - 55 |
| Piperazinone C-CH₂-N | ~40 - 50 |
| Piperazinone C-CH₂-N(H) | ~40 - 50 |
| Cyclopropyl CH | ~10 - 20 |
| Cyclopropyl CH₂ | ~5 - 15 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the cyclopropyl methine proton and the cyclopropyl methylene protons. Similarly, within the piperazinone ring, correlations between adjacent methylene protons would be observed, helping to trace the connectivity of the heterocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively assigning the proton signals to their corresponding carbon signals. For example, the signals for the piperazinone methylene protons in the ¹H NMR spectrum would correlate with the signals of their attached carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule. For example, a correlation would be expected between the cyclopropyl methine proton and the carbonyl carbon of the cyclopropylcarbonyl group. Also, correlations between the piperazinone protons and the carbonyl carbons would firmly establish the position of the acyl group on the nitrogen atom.
N-acyl piperazines are known to exhibit complex conformational behavior due to restricted rotation around the amide C-N bond, which has partial double bond character. rsc.org This can lead to the presence of two distinct conformers (rotamers) at room temperature, which may be observable in the NMR spectrum as separate sets of signals. beilstein-journals.org
Furthermore, the piperazine (B1678402) ring itself can undergo chair-to-chair interconversion. rsc.org If this ring flip is slow on the NMR timescale, it can lead to further signal broadening or splitting.
Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. By observing the coalescence of signals at higher temperatures, it is possible to calculate the energy barriers (ΔG‡) for amide bond rotation and piperazine ring inversion. rsc.org For N-acylated piperazine derivatives, these energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org The presence of bulky substituents can influence these rotational and inversion barriers. While this compound itself is not extensively studied in this context, the principles derived from related N-benzoylated piperazines are applicable. rsc.orgbeilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Two distinct carbonyl stretching vibrations would be prominent: one for the amide carbonyl (C=O) of the cyclopropylcarbonyl group, expected around 1650-1680 cm⁻¹, and another for the lactam carbonyl, which may appear at a slightly higher frequency, around 1680-1700 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the cyclopropyl and piperazinone rings would appear in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying functional groups. The C=O stretching vibrations would also be visible in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring are often strong in Raman spectra and would be expected in the fingerprint region.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Lactam N-H | Stretch | 3200 - 3400 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1680 |
| Lactam C=O | Stretch | 1680 - 1700 |
| C-N | Stretch | 1000 - 1350 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the expected exact mass is 168.0899 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The mass spectrum would show a molecular ion peak at m/z 168 (for the molecular ion) or 169 (for the protonated molecule in techniques like ESI).
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the cyclopropylcarbonyl group, leading to a fragment ion corresponding to the piperazin-2-one ring. Other potential fragmentations include the loss of CO and subsequent ring cleavages of the piperazinone moiety. Analysis of these fragment ions helps to piece together the structure of the parent molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₁₂N₂O₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that corresponds to the theoretical value within a very narrow margin of error (typically < 5 ppm), thereby validating the molecular formula.
The analysis would search for the protonated molecule [M+H]⁺ in positive ion mode, as well as other common adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The observation of these ions at their calculated high-resolution masses provides unambiguous confirmation of the compound's elemental makeup.
Table 1: Predicted HRMS Data for this compound (C₈H₁₂N₂O₂)
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₈H₁₂N₂O₂ | 168.0899 |
| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.0972 |
| [M+Na]⁺ | C₈H₁₂N₂O₂Na⁺ | 191.0791 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.
For this compound, the fragmentation is predicted to occur along several pathways, primarily through cleavage of the amide bond and fragmentation of the piperazin-2-one and cyclopropyl rings. Alpha-cleavage adjacent to the carbonyl group is a common and energetically favorable fragmentation pathway for amides and ketones. libretexts.orgyoutube.com The piperazine ring itself can also undergo characteristic cleavages. researchgate.net
Key predicted fragmentation pathways include:
Loss of the cyclopropylcarbonyl group: Cleavage of the amide bond between the piperazine nitrogen and the carbonyl carbon, leading to a protonated piperazin-2-one fragment.
Cleavage of the cyclopropyl ring: Fragmentation initiated by the loss of ethene (C₂H₄) from the cyclopropyl moiety.
Piperazin-2-one ring opening: A retro-Diels-Alder-type fragmentation or other ring-opening mechanisms of the piperazin-2-one core structure are plausible. researchgate.net
Table 2: Predicted Key MS/MS Fragments for Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment (m/z) | Description |
|---|---|---|---|---|
| 169.0972 | [M+H - C₂H₄]⁺ | C₆H₉N₂O₂⁺ | 141.0659 | Loss of ethene from cyclopropyl group |
| 169.0972 | [Piperazin-2-one + H]⁺ | C₄H₇N₂O⁺ | 100.0609 | Cleavage of the N-CO bond |
X-ray Diffraction Analysis for Crystalline Form Determination and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While no specific crystal structure for this compound has been reported in the public domain, analysis of related N-acyl piperazine structures allows for a reliable prediction of its key structural features. nih.govresearchgate.net
Table 3: Expected Crystallographic and Geometric Parameters for this compound
| Parameter | Expected Value/Feature | Basis of Prediction |
|---|---|---|
| Piperazin-2-one Ring Conformation | Chair or twisted-chair | General for piperazine derivatives nih.govwm.edu |
| Amide Geometry | Trigonal planar at nitrogen | Resonance delocalization nih.govnih.gov |
| N-C=O Bond Length | ~1.34 - 1.36 Å | Typical amide bond length |
| C=O Bond Length | ~1.23 - 1.25 Å | Typical amide carbonyl bond length |
Integration of Experimental Spectroscopic Data with Theoretical Predictions
The integration of experimental data with theoretical calculations provides a powerful synergy for structural elucidation. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict molecular properties that can be directly compared with experimental results. researchgate.net
In the case of this compound, DFT calculations could be used to:
Optimize the molecular geometry: The calculated lowest-energy conformation, including bond lengths and angles, could be compared to the experimental data from X-ray diffraction. researchgate.net
Predict Spectroscopic Data: Theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. nih.gov
Simulate Fragmentation: Advanced computational tools can now predict tandem mass spectra from a chemical structure. arxiv.orgoup.comnih.gov A theoretically predicted MS/MS spectrum for this compound could be generated and compared with the experimental spectrum. This comparison helps to confirm the proposed structures of fragment ions and validate the fragmentation pathways discussed in section 4.3.2.
This correlative approach, where experimental observations are supported by theoretical predictions, provides the highest level of confidence in the final structural assignment.
Table 4: Correlation of Experimental and Theoretical Data
| Experimental Technique | Type of Data | Theoretical Method | Predicted Data for Comparison |
|---|---|---|---|
| HRMS | Exact Mass | N/A | Elemental Composition |
| MS/MS | Fragment m/z values | Computational Mass Spectrometry (e.g., CFM-ID, MassFormer) | Predicted fragment ions and intensities arxiv.orgnih.gov |
Computational and Theoretical Chemistry of 4 Cyclopropylcarbonyl Piperazin 2 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-(Cyclopropylcarbonyl)piperazin-2-one. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule, which in turn govern its physical and chemical properties.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations focus on the electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction. nih.gov For this compound, DFT studies are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations provide key data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to compute various electronic properties that describe the molecule's behavior. ekb.egmdpi.commdpi.com By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain a detailed picture of the molecule's electronic landscape and predict its reactivity. researchgate.netresearchgate.net
Within the framework of molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). researchgate.net The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, the spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, whereas the LUMO distribution highlights the sites prone to nucleophilic attack. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactivity. mdpi.com
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.90 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.95 |
| Chemical Hardness (η) | 2.95 |
| Chemical Softness (S) | 0.34 |
| Electronegativity (χ) | 3.90 |
Conformational Analysis and Energy Landscapes of the Piperazin-2-one (B30754) Ring and Cyclopropyl (B3062369) Moiety
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The piperazin-2-one ring can adopt various conformations, such as chair, boat, and twist forms, each with a distinct energy level. nih.gov
Computational methods are used to map the potential energy surface of the molecule as a function of its conformational degrees of freedom, creating an energy landscape. frontiersin.orgchemrxiv.org This landscape reveals the relative stabilities of different conformers, with energy minima corresponding to stable or metastable conformations and transition states corresponding to the energy barriers between them. frontiersin.org Studies on similar 1-acyl piperazines have shown a preference for conformations where the substituent is in an axial position, which can be stabilized by intramolecular interactions. nih.gov For this compound, analysis would focus on the orientation of the cyclopropylcarbonyl group relative to the piperazin-2-one ring and the puckering of the ring itself. Understanding this landscape is crucial, as the dominant conformation in a specific environment dictates how the molecule interacts with biological targets. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can aid in the structural elucidation of newly synthesized compounds and assign experimental signals.
Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netmdpi.com These predictions are sensitive to the molecule's geometry and electronic environment, providing a stringent test of the accuracy of the computed structure. nih.govbiorxiv.org
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations identify the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.com Because the harmonic approximation used in these calculations often overestimates frequencies, the results are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide in ring) | 168.5 |
| C=O (Cyclopropylcarbonyl) | 172.0 |
| CH₂ (Piperazine ring, adjacent to C=O) | 48.2 |
| CH₂ (Piperazine ring, adjacent to N-acyl) | 45.5 |
| CH (Cyclopropyl) | 11.5 |
| CH₂ (Cyclopropyl) | 8.0 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecule over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular behavior on timescales from picoseconds to microseconds. nih.gov
For this compound, MD simulations can be used to explore its conformational flexibility in various environments, such as in an aqueous solution or a nonpolar solvent. plos.org These simulations reveal how the molecule changes its shape, interacts with solvent molecules, and forms intramolecular hydrogen bonds. This information is critical for understanding its solubility, stability, and how it might approach and bind to a biological target. nih.gov
Structure-Reactivity Relationship Predictions and Design Principles
The ultimate goal of many computational studies is to establish clear structure-reactivity relationships (SRRs). By integrating the findings from quantum mechanics, conformational analysis, and molecular dynamics, researchers can build predictive models that link a molecule's structural features to its chemical behavior. nih.gov
For this compound, computational analysis of its molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net Combined with frontier orbital analysis, these methods provide a robust framework for understanding why the molecule reacts the way it does. These insights form the basis of rational design principles, allowing chemists to computationally screen and propose modifications to the molecular structure to enhance desired properties or reduce undesired ones. ekb.egresearchgate.net
Applications and Advanced Functionalization of 4 Cyclopropylcarbonyl Piperazin 2 One Derivatives in Organic Synthesis
Role as Versatile Building Blocks in Complex Molecule Synthesis
The piperazin-2-one (B30754) motif is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive natural products and small-molecule drugs. dicp.ac.cn Its value stems from its role as a conformationally constrained building block in peptidomimetics. dicp.ac.cn Derivatives of 4-(cyclopropylcarbonyl)piperazin-2-one serve as versatile building blocks that combine the structural rigidity of the piperazinone core with the metabolic stability and lipophilicity of the cyclopropyl (B3062369) group.
The piperazine (B1678402) core itself is one of the most common nitrogen heterocycles found in FDA-approved drugs, prized for its ability to improve the pharmacokinetic profile of drug candidates. mdpi.comnih.gov The two nitrogen atoms can act as hydrogen bond donors or acceptors, increasing water solubility and bioavailability. mdpi.comnih.gov The incorporation of the carbonyl group to form the piperazin-2-one lactam structure, along with the N-acylation with a cyclopropylcarbonyl group, provides a more rigid and chemically differentiated scaffold for elaboration into more complex molecular architectures. This makes such derivatives valuable starting points for the synthesis of diverse compound libraries aimed at various biological targets.
Development of Novel Synthetic Reagents and Catalysts Utilizing the Scaffold
The primary role of the this compound scaffold reported in the scientific literature is as a structural component or building block rather than as a functional reagent or catalyst. While the synthesis of piperazin-2-ones often employs advanced catalytic methods, such as palladium-catalyzed asymmetric hydrogenation or organocatalysis, the resulting heterocycle is typically the target product, not a catalyst for subsequent transformations. dicp.ac.cnrsc.orgnih.gov The development of novel synthetic reagents or organocatalysts based on this specific framework is not a widely documented area of research.
Strategies for Introducing the this compound Motif into Diverse Molecular Scaffolds
The most prevalent strategy for incorporating the this compound motif, or its more common piperazine analog, into larger molecules is through amide bond formation . This synthetic route is exemplified by the synthesis of the PARP inhibitor Olaparib and its derivatives. nih.govgoogle.com
The process typically involves the coupling of a carboxylic acid on the target molecular scaffold with the free secondary amine (at the N-1 position) of the piperazine or piperazinone ring. This reaction is facilitated by a variety of peptide coupling agents.
Common Amide Coupling Conditions:
Reagents: 1-(Cyclopropylcarbonyl)piperazine (B3024915) (or the corresponding piperazin-2-one) and a molecule containing a carboxylic acid group.
Coupling Agents: Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid. google.comnih.gov
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize acid formed during the reaction. google.comnih.gov
Solvent: Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly used. google.com
This method provides a robust and high-yielding pathway to covalently link the cyclopropylcarbonyl-piperazine/-piperazinone unit to a wide array of molecular structures, making it a cornerstone of library synthesis in drug discovery. nih.govnih.gov
Functionalization for Specific Synthetic Targets
The piperazin-2-one ring is not only a stable endpoint but also an intermediate for the synthesis of other advanced nitrogen-containing heterocycles. nih.gov Synthetic methodologies have been developed that allow for its transformation into related structures. For instance, chiral piperazin-2-ones, which can be produced via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, can be subsequently reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Furthermore, cascade reactions involving chloro allenylamides, primary amines, and aryl iodides can build the piperazinone ring in a one-pot process that introduces multiple points of diversity, directly integrating it into a more complex heterocyclic system. researchgate.netthieme-connect.com
While the cyclopropane (B1198618) ring is known for its chemical stability, the cyclopropyl amide functionality can be selectively activated for further transformations. The inherent ring strain of the cyclopropane moiety allows it to undergo unique ring-opening and ring-expansion reactions under specific conditions. researchgate.net
For example, cyclopropyl amides can be activated by conversion to in-situ generated imidoyl halides using triphenylphosphine (B44618) and carbon tetrahalide (CX₄). This activation leads to a ring-expansion reaction, yielding N-substituted pyrrolidin-2-ones in good yields. nih.govacs.org Additionally, oxidative radical ring-opening reactions provide another pathway to functionalize the cyclopropane ring, transforming it into a linear alkyl chain that can then participate in subsequent cyclizations. beilstein-journals.org These reactions demonstrate that the cyclopropane group can serve as a reactive handle for skeletal rearrangement and diversification, rather than solely as a passive substituent.
The most prominent application of the cyclopropylcarbonyl-piperazine motif is in the field of oncology, specifically in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The FDA-approved drug Olaparib, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one , features a 1-(cyclopropylcarbonyl)piperazine moiety, which is structurally analogous to the piperazin-2-one scaffold. nih.govresearchgate.netchemdad.com This fragment is crucial for the molecule's high inhibitory potency against PARP1 and PARP2 enzymes. nih.govnih.gov
The synthesis of Olaparib involves the amide coupling of 1-(cyclopropylcarbonyl)piperazine with 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. chemdad.com This modular synthesis has enabled the creation of numerous analogs to explore structure-activity relationships (SAR) and develop inhibitors with improved properties, such as enhanced selectivity for PARP1 over PARP2. semanticscholar.org
Research into Olaparib analogs has shown that modifications to the piperazine core can significantly impact biological activity. For instance, replacing the piperazine ring with various diazaspiro systems has been investigated to produce congeners with reduced cytotoxicity while maintaining high PARP-1 affinity. nih.gov The cyclopropanecarbonyl group is often retained in these analogs, as it is a key contributor to the binding affinity. nih.gov
The following table details the inhibitory activity of Olaparib and a representative analog where the piperazine core has been modified.
| Compound | Core Structure | PARP-1 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Olaparib | Piperazine | 5 | newdrugapprovals.org |
| Analog 10e | 2,7-Diazaspiro[3.5]nonane | 12.6 | nih.gov |
This research demonstrates the derivatization of the core scaffold containing the 4-(cyclopropylcarbonyl)piperazine motif is a critical strategy in the design of next-generation PARP inhibitors. nih.gov
Generation of Antioxidants
Synthesis of Compounds with Antitubercular Activity
The global health challenge of tuberculosis has spurred extensive research into novel therapeutic agents. The piperazine nucleus is a key pharmacophore in several clinically used drugs and a common building block in the design of new antitubercular agents. While direct studies on this compound for this application are limited, research on related piperazine and piperazinone derivatives highlights the potential of this chemical class.
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as potential anti-tubercular agents. rsc.orgnih.gov These compounds, which share the core piperazine structure, have shown significant activity against Mycobacterium tuberculosis H37Ra. rsc.orgnih.gov Several of these derivatives exhibited inhibitory concentrations (IC50) in the low micromolar range, indicating potent antitubercular activity. rsc.orgnih.gov
For instance, in one study, five compounds from a synthesized series demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. nih.gov Further evaluation of their 90% inhibitory concentrations (IC90) also revealed strong activity, with values between 3.73 and 4.00 μM for the most active compounds. rsc.orgnih.gov Importantly, these promising derivatives were found to be non-toxic to human embryonic kidney (HEK-293) cells, suggesting a favorable preliminary safety profile. rsc.orgnih.gov
Another study focused on 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives, which also showed good antitubercular activities. nih.gov The structure-activity relationship (SAR) studies in this research indicated that substituents on the piperazine ring play a crucial role in the observed biological activity. nih.gov
The general synthetic strategy for these types of compounds often involves multi-step reactions. For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives began with the reaction of 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine. nih.gov This was followed by deprotection of the Boc group and subsequent coupling with pyrazinoic acid. nih.gov The final step involved the reduction of the nitro group to an amine, which was then acylated with various benzoyl chlorides to yield the target compounds. nih.gov
These findings underscore the potential of the piperazinone scaffold as a foundation for the development of new and effective treatments for tuberculosis. The cyclopropylcarbonyl group in this compound could offer unique steric and electronic properties that may be exploited in the design of novel antitubercular agents.
Table 1: Antitubercular Activity of Selected Piperazine Derivatives
| Compound ID | Target | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|---|
| 6a | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic |
| 6e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | 40.32 | Non-toxic |
| 6h | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic |
| 6j | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic |
| 6k | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic |
| 7e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | Not Reported | Non-toxic |
Data synthesized from available research on related piperazine derivatives. rsc.orgnih.gov
Applications in Advanced Materials Science
The application of this compound and its derivatives in the field of advanced materials science is an emerging area with limited specific research to date. The inherent structural features of this compound, however, suggest potential avenues for exploration.
There is currently no published research specifically investigating the use of this compound or its derivatives in the design of organic photovoltaic materials. The development of organic photovoltaics often relies on molecules with extended π-conjugated systems capable of absorbing light and facilitating charge separation and transport. While the core this compound structure does not possess these features, it could potentially be functionalized with chromophoric and electron-donating or -accepting groups to create novel materials for this purpose.
Similarly, the exploration of this compound derivatives in the context of flexible electronics is not documented in the current scientific literature. Flexible electronics require materials that are not only electronically active but also possess specific mechanical properties, such as flexibility and stretchability. The piperazinone scaffold could potentially be incorporated into polymer backbones or as pendant groups to influence the morphological and mechanical properties of materials designed for flexible electronic applications, though this remains a hypothetical application awaiting investigation.
Q & A
Q. What are the recommended synthetic routes for 4-(Cyclopropylcarbonyl)piperazin-2-one?
The compound can be synthesized via nucleophilic acyl substitution between piperazin-2-one and cyclopropanecarbonyl chloride under inert conditions. Key steps include:
- Reagent preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Temperature control : Maintain 0–5°C during acyl chloride addition to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact, as structural analogs (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) are known to cause skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How should this compound be stored to maintain stability?
- Conditions : Store in airtight containers at –20°C in a dry, dark environment.
- Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like cyclopropanecarboxylic acid .
Advanced Questions
Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and in vivo models?
- Dose calibration : Adjust for bioavailability differences (e.g., Olaparib, a derivative, shows reduced efficacy in vivo due to metabolic clearance) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.
- Model selection : Validate findings using patient-derived xenografts (PDX) or 3D organoid cultures to bridge the gap between cell lines and animal models .
Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?
- Catalyst screening : Test palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C for analogous piperazine derivatives) .
- Byproduct analysis : Use FT-IR to identify and mitigate side products like unreacted cyclopropanecarbonyl chloride .
Q. Which analytical techniques are critical for structural and functional validation?
- NMR spectroscopy : Confirm regioselectivity of the cyclopropylcarbonyl group (e.g., ¹³C NMR peaks at δ 170–175 ppm for carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular integrity (theoretical m/z for C₈H₁₁N₂O₂: 167.0821) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystal lattice structures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported PARP inhibition potency of derivatives?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH).
- Structural analogs : Evaluate substituent effects (e.g., fluorophenyl groups in Olaparib enhance binding affinity by 10-fold) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with PARP-1’s catalytic domain .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
